molecular formula C10H15N B7885341 (2-Isopropylphenyl)methanamine

(2-Isopropylphenyl)methanamine

Cat. No.: B7885341
M. Wt: 149.23 g/mol
InChI Key: QYZULPRZADBSHN-UHFFFAOYSA-N
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Description

(2-Isopropylphenyl)methanamine is a benzylamine derivative featuring an isopropyl substituent at the ortho position of the phenyl ring. These compounds are primarily used in chemical research, with applications ranging from pharmaceutical intermediates to agrochemical studies.

Properties

IUPAC Name

(2-propan-2-ylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZULPRZADBSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylphenyl)methanamine typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-isopropylaniline with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired amine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (2-Isopropylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(2-Isopropylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Isopropylphenyl)methanamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-Isopropylphenyl)methanamine with structurally related methanamine derivatives, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound* 2-isopropylphenyl C₁₀H₁₅N 149.24 High lipophilicity; steric bulk
(2,4,6-Trimethoxyphenyl)methanamine 2,4,6-trimethoxyphenyl C₁₀H₁₅NO₃ 197.23 Polar due to methoxy groups
(3-Cyclopropylphenyl)methanamine 3-cyclopropylphenyl C₁₀H₁₃N 147.22 Moderate steric strain; planar ring
[1-(2-Methoxyphenyl)cyclopropyl]methanamine 2-methoxyphenyl, cyclopropyl C₁₁H₁₅NO 177.25 Hybrid polar/lipophilic character
(1-(3-Chlorophenyl)cyclopropyl)methanamine 3-chlorophenyl, cyclopropyl C₁₀H₁₂ClN 181.66 Electrophilic due to Cl substituent
Key Observations:
  • Steric Effects : Ortho-substituted isopropyl and cyclopropyl groups introduce steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to para-substituted analogs .
  • Polarity : Methoxy-substituted derivatives (e.g., (2,4,6-Trimethoxyphenyl)methanamine) exhibit higher polarity, favoring aqueous solubility .

Biological Activity

(2-Isopropylphenyl)methanamine, also known as 2-isopropyl-α-methylbenzylamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H15N
  • Molecular Weight : 175.25 g/mol
  • IUPAC Name : this compound

The presence of both an isopropyl group and a phenyl ring contributes to its unique chemical properties, making it a valuable compound in various synthetic and research applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential role in managing inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It can act as a ligand for various receptors or enzymes, modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections assessed the efficacy of this compound as an adjunct therapy. Results showed a significant reduction in infection severity when combined with standard antibiotic treatment.
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in reduced swelling and pain compared to controls, supporting its potential as an anti-inflammatory agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
IsopropylamineC3H9NMild antimicrobial properties
PhenylmethanamineC7H9NModerate neuroactive effects
This compoundC11H15NStrong antimicrobial and anti-inflammatory properties

Future Research Directions

Ongoing research aims to explore the full therapeutic potential of this compound. Areas of interest include:

  • Drug Development : Investigating its role as a lead compound for developing new antibiotics or anti-inflammatory drugs.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Expanding clinical trials to assess safety and efficacy in diverse patient populations.

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